![molecular formula C12H10N4OS B12916664 1H-Purine, 6-[(2-methoxyphenyl)thio]- CAS No. 646510-04-5](/img/structure/B12916664.png)
1H-Purine, 6-[(2-methoxyphenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Methoxyphenyl)thio)-1H-purine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features a 2-methoxyphenylthio group attached to the 6-position of the purine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methoxyphenyl)thio)-1H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 2-methoxyphenylthiol.
Reaction Conditions: The reaction is usually carried out under mild conditions, often involving a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF).
Procedure: The purine derivative is reacted with 2-methoxyphenylthiol in the presence of the base, leading to the substitution of the hydrogen atom at the 6-position of the purine ring with the 2-methoxyphenylthio group.
Industrial Production Methods
Industrial production of 6-((2-Methoxyphenyl)thio)-1H-purine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of purine derivatives and 2-methoxyphenylthiol.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, often involving continuous flow reactors and automated systems.
Purification: Employing large-scale purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-((2-Methoxyphenyl)thio)-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-((2-Methoxyphenyl)thio)-1H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-((2-Methoxyphenyl)thio)-1H-purine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Binding: The 2-methoxyphenylthio group enhances binding affinity to target molecules, contributing to its potency.
Comparison with Similar Compounds
Similar Compounds
6-Thioguanine: Another purine derivative with a thiol group at the 6-position.
6-Mercaptopurine: A purine derivative with a mercapto group at the 6-position.
2-Methoxyphenylthio derivatives: Compounds with similar structural features but different core structures.
Uniqueness
6-((2-Methoxyphenyl)thio)-1H-purine is unique due to the presence of both the purine core and the 2-methoxyphenylthio group, which imparts distinct chemical and biological properties not observed in other similar compounds.
Properties
CAS No. |
646510-04-5 |
|---|---|
Molecular Formula |
C12H10N4OS |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4OS/c1-17-8-4-2-3-5-9(8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
JDYIDSNYSWGCJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)
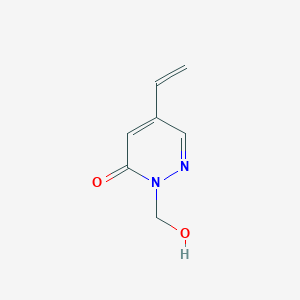

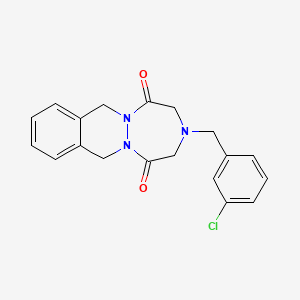
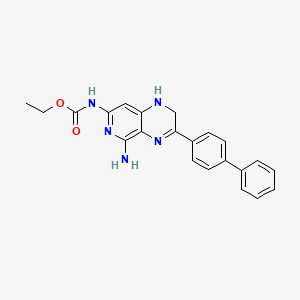
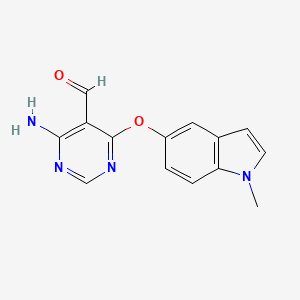

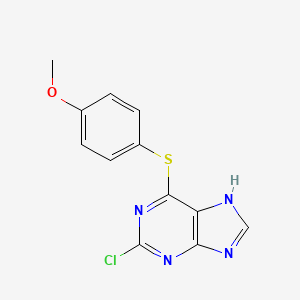
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)
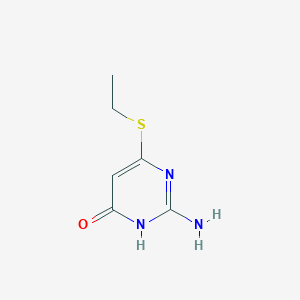
![6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12916640.png)
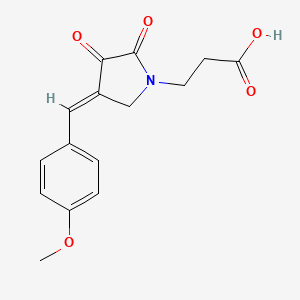

![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
